Product packaging for Benzene, (2-methyl-3-butenyl)-(Cat. No.:CAS No. 1647-06-9)

Benzene, (2-methyl-3-butenyl)-

Cat. No.: B154398
CAS No.: 1647-06-9
M. Wt: 146.23 g/mol
InChI Key: SNPJDWADMNXVRG-UHFFFAOYSA-N
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Description

Contextualizing Alkylbenzenes in Organic Chemistry

Alkylbenzenes are a fundamental class of organic compounds characterized by a benzene (B151609) ring attached to one or more alkyl groups. fiveable.me These compounds serve as crucial intermediates in the synthesis of a wide array of chemicals, finding extensive use as solvents and as precursors for materials like detergents and plastics. fiveable.mewikipedia.org The presence of the alkyl group on the aromatic ring influences the compound's reactivity, particularly rendering it more susceptible to electrophilic aromatic substitution reactions. fiveable.me

The reactivity of alkylbenzenes is a cornerstone of their utility. For instance, the alkyl side chain can undergo oxidation to form valuable products such as carboxylic acids or ketones, with the specific outcome dependent on the structure of the alkyl group. fiveable.menumberanalytics.com This versatility makes alkylbenzenes, including linear and branched varieties, indispensable in industrial processes. wikipedia.orgwikipedia.org

Structural Representation and IUPAC Nomenclature of Benzene, (2-methyl-3-butenyl)-

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the compound , the IUPAC name is (2-methyl-3-butenyl)benzene. nih.gov This name precisely describes its molecular structure: a benzene ring substituted with a butenyl group that has a methyl group at the second carbon position and a double bond between the third and fourth carbons. Other accepted names for this compound include 3-Methyl-4-phenyl-1-butene. nist.gov

The structure of a chemical compound dictates its properties and reactivity. Interactive 3D models of Benzene, (2-methyl-3-butenyl)- are available through public chemical databases, offering a visual representation of its spatial arrangement. nist.gov

Below is a table summarizing the key identifiers and structural information for Benzene, (2-methyl-3-butenyl)-.

IdentifierValue
CAS Number 1647-06-9
Molecular Formula C₁₁H₁₄
Molecular Weight 146.23 g/mol
IUPAC Name (2-methyl-3-butenyl)benzene
InChI InChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3
InChIKey SNPJDWADMNXVRG-UHFFFAOYSA-N
SMILES C=CC(C)Cc1ccccc1

Data sourced from PubChem and Cheméo. nih.govchemeo.com

Research Significance and Academic Relevance

The academic interest in Benzene, (2-methyl-3-butenyl)- and related compounds stems from their utility in mechanistic studies and as building blocks in organic synthesis. For example, similar structures have been employed as mechanistic probes to differentiate between radical and carbanionic reaction pathways. arkat-usa.org The reactivity of the butenyl side chain, coupled with the aromatic ring, allows for a variety of chemical transformations.

Research has explored the synthesis of this compound through methods such as the reaction of cinnamylmagnesium bromide with 2-bromobenzyl bromide, which proceeds with an allylic rearrangement. arkat-usa.org Furthermore, the study of its reactions, such as those with tert-butyllithium, reveals interesting rearrangements and isomerizations, providing valuable insights into fundamental organic reaction mechanisms. arkat-usa.org The compound and its derivatives are also of interest in the synthesis of more complex molecules. chemicalbook.com

The physical and chemical properties of Benzene, (2-methyl-3-butenyl)- have been calculated and are available in chemical databases, providing a foundation for further research and application development. chemeo.com

PropertyValueUnitSource
Normal Boiling Point 474.00KJoback Calculated Property chemeo.com
Normal Melting Point 223.39KJoback Calculated Property chemeo.com
Critical Temperature 685.20KJoback Calculated Property chemeo.com
Critical Pressure 2790.61kPaJoback Calculated Property chemeo.com
Enthalpy of Vaporization 41.30kJ/molJoback Calculated Property chemeo.com
Enthalpy of Fusion 13.48kJ/molJoback Calculated Property chemeo.com
Standard Gibbs Free Energy of Formation 239.55kJ/molJoback Calculated Property chemeo.com
Enthalpy of Formation at Standard Conditions 86.31kJ/molJoback Calculated Property chemeo.com
Octanol/Water Partition Coefficient (logP) 3.051Crippen Calculated Property chemeo.com
Water Solubility (log10WS) -3.14Crippen Calculated Property chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14 B154398 Benzene, (2-methyl-3-butenyl)- CAS No. 1647-06-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1647-06-9

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

2-methylbut-3-enylbenzene

InChI

InChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3

InChI Key

SNPJDWADMNXVRG-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)C=C

Canonical SMILES

CC(CC1=CC=CC=C1)C=C

Other CAS No.

1647-06-9

Synonyms

(2-Methyl-3-butenyl)benzene

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule by forming the key bond between the benzene (B151609) ring and the alkyl side chain in a single main reaction sequence.

Electrophilic Aromatic Substitution (EAS) Routes

Electrophilic Aromatic Substitution (EAS) stands as a fundamental class of reactions for attaching substituents to an aromatic ring. byjus.com The process involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org

The Friedel-Crafts alkylation is a classic EAS reaction that forms a new carbon-carbon bond between an aromatic ring and an alkyl group. wikipedia.orglibretexts.org The reaction is typically carried out by treating the aromatic compound with an alkylating agent, such as an alkyl halide, alkene, or alcohol, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or a protic acid. byjus.comwikipedia.orglibretexts.org

For the synthesis of Benzene, (2-methyl-3-butenyl)-, a logical precursor for the alkyl side chain is 2-methyl-3-buten-2-ol (B93329). The reaction with benzene would be catalyzed by an acid, which protonates the alcohol to facilitate the departure of water and generate the necessary electrophile. youtube.com Alternatively, an alkyl halide like 4-chloro-3-methyl-1-butene could be used with a Lewis acid catalyst. libretexts.org

Table 1: Representative Friedel-Crafts Alkylation Conditions

Alkylating AgentCatalystSolventTemperature (°C)Potential ProductReference(s)
2-Methyl-3-buten-2-olH₂SO₄ or H₃PO₄Benzene (excess)Room Temp. - 50Benzene, (2-methyl-3-butenyl)- anu.edu.auwikipedia.org
4-Chloro-3-methyl-1-buteneAlCl₃ or FeCl₃Benzene (excess)0 - 25Benzene, (2-methyl-3-butenyl)- byjus.comlibretexts.org
Isoprene (B109036)Acid Catalyst (e.g., Zeolite)BenzeneVariableMixture of isomers wikipedia.org

This table presents plausible reaction conditions based on general Friedel-Crafts procedures. Specific yields for Benzene, (2-methyl-3-butenyl)- are not widely reported.

A significant characteristic of Friedel-Crafts alkylation is the potential for the intermediate carbocation to rearrange to a more stable form. libretexts.org This typically occurs via a 1,2-hydride shift or a 1,2-alkyl shift, converting a primary or secondary carbocation into a more stable secondary or tertiary one. libretexts.orglibretexts.org

In the synthesis of Benzene, (2-methyl-3-butenyl)-, the choice of precursor is critical to avoid rearrangements. Using 2-methyl-3-buten-2-ol as the alkylating agent is advantageous. Protonation of the hydroxyl group and subsequent loss of water generates a tertiary carbocation (1,1-dimethyl-2-propenyl cation). chemicalbook.com This tertiary carbocation is relatively stable, minimizing the likelihood of skeletal rearrangement before it is attacked by the benzene ring. egyankosh.ac.in

Conversely, if a precursor like 1-chloro-3-methyl-2-butene (B146958) (isoprenyl chloride) were used, it would initially form a primary allylic carbocation. While allylically stabilized, it could potentially rearrange or lead to a mixture of products, including the isomeric (3-methyl-2-butenyl)benzene. The reaction of benzene with isoprene itself under acidic conditions is known to produce complex mixtures of alkylated benzenes, underscoring the challenge of controlling regioselectivity. google.com

The mechanism of Friedel-Crafts alkylation proceeds through three principal steps:

Generation of the Electrophile: The catalyst activates the alkylating agent to form a carbocation or a highly polarized carbocation-like complex. byjus.commasterorganicchemistry.com When using an alcohol like 2-methyl-3-buten-2-ol with a strong acid, the acid protonates the hydroxyl group, turning it into a good leaving group (H₂O). Its departure generates the carbocation electrophile. youtube.com With an alkyl halide and a Lewis acid like AlCl₃, the Lewis acid coordinates to the halogen, weakening the carbon-halogen bond and facilitating its cleavage to form the carbocation and an AlCl₄⁻ complex. libretexts.org

Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the carbocation electrophile. libretexts.org This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. slideshare.net

Deprotonation: A weak base, such as the AlCl₄⁻ complex or a solvent molecule, removes a proton from the sp³-hybridized carbon of the arenium ion. byjus.com This restores the aromaticity of the ring and yields the final alkylated benzene product, regenerating the catalyst in the process. libretexts.org

Coupling Reactions for Alkyl Side Chain Introduction

An alternative to direct alkylation involves the use of transition metal-catalyzed cross-coupling reactions. These methods typically involve coupling an organometallic aryl species with an appropriate alkenyl halide.

Nickel-catalyzed cross-coupling reactions, pioneered by Kumada and Corriu, provide a powerful method for forming carbon-carbon bonds between aryl and alkyl/alkenyl groups. scispace.comresearchgate.net A plausible pathway for synthesizing Benzene, (2-methyl-3-butenyl)- using this methodology would involve the reaction of an aryl Grignard reagent, such as phenylmagnesium bromide, with an alkenyl halide like 4-chloro-3-methyl-1-butene.

The catalytic cycle for this type of reaction generally involves:

Oxidative Addition: The low-valent nickel(0) catalyst reacts with the alkenyl halide.

Transmetalation: The aryl group is transferred from the Grignard reagent to the nickel center.

Reductive Elimination: The coupled product is eliminated from the nickel complex, regenerating the active Ni(0) catalyst. scispace.com

Research has shown that the presence of 1,3-dienes can have a remarkable effect on nickel-catalyzed coupling reactions between Grignard reagents and alkyl halides, significantly improving yields. scispace.comrsc.orgresearchgate.net This highlights the compatibility of the catalyst system with unsaturated moieties similar to the target side chain.

Table 2: Plausible Nickel-Catalyzed Cross-Coupling Reaction

Aryl ComponentAlkenyl ComponentCatalyst SystemSolventPotential ProductReference(s) for Analogy
Phenylmagnesium Bromide4-Chloro-3-methyl-1-buteneNiCl₂(dppp)*Ether or THFBenzene, (2-methyl-3-butenyl)- scispace.comresearchgate.netoup.com

*dppp = 1,3-Bis(diphenylphosphino)propane, a common phosphine (B1218219) ligand used in these reactions.

This approach offers an alternative route that avoids the potential for carbocation rearrangements inherent in Friedel-Crafts alkylations.

Olefination Strategies for Butenyl Moiety Formation (e.g., Wittig Reaction)

Olefination reactions are a class of organic reactions that form carbon-carbon double bonds. One of the most well-known and versatile olefination methods is the Wittig reaction, which utilizes a phosphorus ylide to convert a ketone or aldehyde into an alkene. libretexts.orglumenlearning.com This reaction is highly valued for its reliability and the high degree of control it offers over the position of the newly formed double bond. libretexts.orglumenlearning.com

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. lumenlearning.com This ring subsequently decomposes to yield the desired alkene and a stable phosphine oxide, the formation of which is a major driving force for the reaction. lumenlearning.com

In the context of synthesizing Benzene, (2-methyl-3-butenyl)-, a Wittig-type approach could be envisioned. For instance, the reaction between 1-phenyl-2-propanone and methylenetriphenylphosphorane (B3051586) has been reported, though it yielded methallylbenzene in a low yield of only 2%. orgsyn.org Alternative olefination strategies, such as the Julia-Kocienski olefination, provide another route to alkenes and are particularly useful in the synthesis of complex natural products. researchgate.net This method often employs sulfone derivatives to generate the double bond. researchgate.net

Strategies for the ortho-prenylation of phenols sometimes involve a Wittig olefination as a key step. nih.gov For example, an aldehyde can be subjected to a Wittig reaction with a dimethyl phosphonium (B103445) ylide to introduce the prenyl side chain. nih.gov While not a direct synthesis of the title compound, this demonstrates the utility of the Wittig reaction in creating similar structural motifs.

Biosynthetic Routes and Natural Occurrence

Nature possesses its own sophisticated machinery for constructing complex molecules. The biosynthesis of compounds like Benzene, (2-methyl-3-butenyl)- often involves the assembly of smaller, repeating units derived from common metabolic pathways.

Enzymatic Pathways for Prenylation in Natural Products

Prenylation is a key biochemical process where an isoprenoid unit, such as a prenyl or geranyl group, is attached to a substrate molecule. wur.nl This modification is crucial in the biosynthesis of a vast array of natural products, including vitamins, cannabinoids, and flavonoids, often enhancing their biological activity. wur.nl The enzymes responsible for these transformations are known as prenyltransferases. wur.nlrsc.org

These enzymes utilize isoprenoid pyrophosphates, such as dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), as donor substrates and transfer the isoprenoid moiety to an acceptor molecule, which can be an aromatic compound. wur.nlmdpi.com The biosynthesis of these isoprenoid precursors occurs via two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comnih.govmdpi.com

The MVA pathway, which starts from acetyl-CoA, is found in most organisms, including animals and plants. nih.govmdpi.com The MEP pathway, beginning with pyruvate (B1213749) and glyceraldehyde 3-phosphate, is primarily located in the plastids of plants and in most bacteria. nih.govmdpi.comresearchgate.net Both pathways culminate in the production of IPP and DMAPP, the fundamental building blocks for all isoprenoids. mdpi.comresearchgate.net

Isoprene Unit Incorporation Mechanisms

The incorporation of isoprene units is the fundamental process in the biosynthesis of all terpenoids. rsc.org It begins with the formation of the five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). rsc.org These units are then sequentially condensed in a head-to-tail fashion by enzymes called oligoprenyl synthases. rsc.org

For example, the condensation of one molecule of DMAPP with one or more molecules of IPP leads to the formation of geranyl diphosphate (B83284) (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). rsc.orgresearchgate.net These linear prenyl diphosphates can then be transferred by prenyltransferases to various acceptor molecules, including aromatic compounds, to form prenylated natural products. rsc.org In some cases, pericyclic reactions, such as the Claisen rearrangement catalyzed by chorismate mutase, are involved in the biosynthesis of aromatic compounds that can subsequently be prenylated. rsc.org

Derivatization Strategies

The chemical modification of a molecule, or derivatization, is a powerful tool used for various purposes, from enhancing analytical detection to creating new molecules with desired properties.

Chemical Transformations for Analytical Purposes

Derivatization is often employed in analytical chemistry to improve the detection and quantification of compounds. For instance, in the analysis of prenylated and acylated proteins, chemical cleavage methods are used to release the lipid moieties, which can then be analyzed by techniques like gas chromatography-coupled mass spectrometry (GC-MS). science.gov One such method involves using Raney nickel to cleave prenyl groups from proteins. science.gov While this is applied to proteins, similar principles could be adapted for the analysis of smaller molecules like Benzene, (2-methyl-3-butenyl)-.

Modifications for Synthetic Intermediates

Benzene, (2-methyl-3-butenyl)- and related structures can serve as valuable intermediates in organic synthesis. The butenyl side chain offers multiple sites for further chemical transformations. For example, the double bond can undergo various addition reactions, and the benzylic position can be functionalized.

A related compound, 4-chloro-3-methyl-2-butenylphenyl sulfide, serves as a C5-unit for extending carbon chains in the synthesis of carotenoids. google.com This highlights how a substituted butenylphenyl structure can be a building block for larger, more complex molecules. Similarly, 3-acyloxymethyl-3-butenyl carboxylate compounds are used as intermediates in coupling reactions with organometallic reagents to produce more complex structures. google.com

Furthermore, rhodium-catalyzed reactions have been developed for the addition of olefins to the ortho position of aromatic ketones, demonstrating a method to introduce alkyl chains to an aromatic ring, which could be a step in a multi-step synthesis involving intermediates similar to Benzene, (2-methyl-3-butenyl)-. acs.org The isomerization of related nitriles, such as 2-methyl-3-butenenitrile (B95465) to 3-pentenenitrile, is an important industrial process, showcasing how the butenyl moiety can be catalytically rearranged to create different isomers for further synthesis. researchgate.net

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For Benzene (B151609), (2-methyl-3-butenyl)-, which has a chiral center at the carbon bearing the methyl group, the ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton.

Based on the structure, the following proton environments are anticipated:

Aromatic Protons: The five protons on the monosubstituted benzene ring would typically appear as a complex multiplet in the region of δ 7.1-7.3 ppm.

Vinylic Protons: The three protons of the vinyl group (-CH=CH₂) at the end of the butenyl chain would produce characteristic signals. The internal vinylic proton (-CH =CH₂) would likely be a multiplet due to coupling with the adjacent methine proton and the terminal vinyl protons. The two terminal vinylic protons (=CH ₂) would also be distinct and appear as multiplets. For a similar structure, 3-methyl-1-butene, the terminal vinyl protons appear around δ 4.9-5.0 ppm, and the internal vinyl proton appears around δ 5.7-5.9 ppm. docbrown.info

Benzylic and Methine Protons: The benzylic protons (-CH ₂-Ph) and the methine proton (-CH (CH₃)-) are diastereotopic due to the adjacent chiral center. They would likely appear as complex multiplets. The benzylic protons are expected in the range of δ 2.5-2.8 ppm.

Methyl Protons: The three protons of the methyl group (-CH ₃) would appear as a doublet due to coupling with the adjacent methine proton, likely in the region of δ 1.0-1.2 ppm. docbrown.info

The integration of these signals would correspond to the number of protons in each environment, confirming the proton count of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, (2-methyl-3-butenyl)-

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (C₆H₅) 7.1 - 7.3 Multiplet
Vinylic (-CH=) 5.7 - 5.9 Multiplet
Vinylic (=CH₂) 4.9 - 5.1 Multiplet
Benzylic (-CH₂-) 2.5 - 2.8 Multiplet
Methine (-CH-) ~2.4 Multiplet
Methyl (-CH₃) 1.0 - 1.2 Doublet

Carbon-13 NMR complements ¹H NMR by providing information on the carbon skeleton of the molecule. thieme-connect.de A ¹³C NMR spectrum for Benzene, (2-methyl-3-butenyl)- is expected to show eleven distinct signals, corresponding to the eleven carbon atoms in its asymmetric structure.

The approximate chemical shifts can be predicted based on known values for similar structural motifs:

Aromatic Carbons: The carbons of the benzene ring typically resonate in the δ 125-145 ppm range. The substituted (ipso) carbon would be at the lower field end of this range, while the ortho, meta, and para carbons would have distinct signals.

Vinylic Carbons: The sp²-hybridized carbons of the vinyl group are expected between δ 110-145 ppm. In 3-methyl-1-butene, the terminal =CH₂ carbon appears around δ 114 ppm and the internal -CH= carbon is found near δ 146 ppm. docbrown.info

Aliphatic Carbons: The sp³-hybridized carbons, including the benzylic carbon, the methine carbon, and the methyl carbon, would appear in the upfield region of the spectrum (δ 15-45 ppm). The methyl carbon is expected around δ 20-25 ppm, while the benzylic and methine carbons would be further downfield. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, (2-methyl-3-butenyl)-

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic (ipso-C) ~141
Aromatic (CH) 126 - 129
Vinylic (-CH=) ~145
Vinylic (=CH₂) ~114
Benzylic (-CH₂-) ~40
Methine (-CH-) ~38
Methyl (-CH₃) ~22

Given the presence of a stereocenter, advanced 2D NMR techniques are crucial for unambiguous assignment and for determining the relative stereochemistry and preferred conformation of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the butenyl chain and linking the benzylic protons to the phenyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for stereochemical analysis as it identifies protons that are close in space, but not necessarily bonded. For instance, irradiation of the methyl protons could show a Nuclear Overhauser Effect (n.O.e.) with specific protons on the vinyl group or the phenyl ring, providing insights into the molecule's three-dimensional arrangement. A study on the similar compound, (Z)-1-bromo-2-methyl-4-phenyl-1-butene, successfully used n.O.e. difference spectroscopy to confirm its stereochemistry by observing the spatial proximity between the methyl protons and a vinylic proton. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass spectrum of Benzene, (2-methyl-3-butenyl)- shows a molecular ion (M⁺˙) peak corresponding to its molecular weight. nist.gov

The fragmentation pattern provides structural clues. Key fragmentation pathways for Benzene, (2-methyl-3-butenyl)- include:

Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the bond between the butenyl side chain and the phenyl ring, leading to the formation of a highly stable tropylium (B1234903) ion at m/z 91. This is often the base peak in the spectrum.

Loss of a Methyl Group: Fragmentation involving the loss of a methyl radical (•CH₃) from the molecular ion would result in an ion at m/z 131.

McLafferty Rearrangement: While less direct, rearrangements can also occur.

The mass spectrum available in the NIST database shows significant peaks that can be assigned to these characteristic fragments. nist.gov

Table 3: Major Fragment Ions in the EI-Mass Spectrum of Benzene, (2-methyl-3-butenyl)-

m/z Proposed Fragment
146 [C₁₁H₁₄]⁺˙ (Molecular Ion)
131 [M - CH₃]⁺
91 [C₇H₇]⁺ (Tropylium ion)
55 [C₄H₇]⁺
65 [C₅H₅]⁺

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For Benzene, (2-methyl-3-butenyl)-, the calculated exact mass for the molecular formula C₁₁H₁₄ is 146.10955 Da. nih.govguidechem.com An HRMS measurement confirming this exact mass would differentiate it from any other compound with the same nominal mass but a different elemental composition, thus verifying the molecular formula.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the characterization of organic molecules. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. These vibrations include stretching and bending modes, and the resulting IR spectrum provides a unique fingerprint of the molecule's functional groups.

The infrared spectrum of "Benzene, (2-methyl-3-butenyl)-" reveals key absorptions that are characteristic of its structural features. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for this compound. nist.gov Analysis of this spectrum allows for the identification of both the aromatic and aliphatic portions of the molecule.

Characteristic IR absorptions for the aromatic ring include C-H stretching vibrations typically observed in the range of 3000-3100 cm⁻¹ and C=C stretching vibrations within the ring appearing in the 1450-1600 cm⁻¹ region. libretexts.org Furthermore, the substitution pattern on the benzene ring can often be determined by analyzing the C-H out-of-plane bending vibrations in the 650-1000 cm⁻¹ range. libretexts.org

The aliphatic part of the molecule, the 2-methyl-3-butenyl group, also gives rise to distinct IR bands. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2850-2960 cm⁻¹ region. libretexts.org The presence of the terminal vinyl group (C=CH₂) is indicated by =C-H stretching above 3000 cm⁻¹ and a C=C stretching absorption around 1640-1680 cm⁻¹. libretexts.org Strong out-of-plane bending bands for the monosubstituted alkene are expected around 910 and 990 cm⁻¹. libretexts.org

Characteristic Infrared Absorption Ranges for Functional Groups in Benzene, (2-methyl-3-butenyl)-

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Aromatic RingC-H Stretch3000-3100
Aromatic RingC=C Stretch1450-1600
Aromatic RingC-H Out-of-Plane Bend650-1000
Alkane (CH₃, CH₂)C-H Stretch2850-2960
Alkene (=C-H)C-H Stretch>3000
Alkene (C=C)C=C Stretch1640-1680
Monosubstituted Alkene=C-H Out-of-Plane Bend~910 and ~990

Other Spectroscopic Methods in Structural Characterization (e.g., UV-Vis, Raman)

Beyond GC-MS and IR spectroscopy, other spectroscopic techniques can provide further structural information and confirmation for "Benzene, (2-methyl-3-butenyl)-".

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. researchgate.netresearchgate.net It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For "Benzene, (2-methyl-3-butenyl)-," Raman spectroscopy could provide valuable information about the C=C bond of the vinyl group and the skeletal vibrations of the benzene ring. For instance, the ring-breathing mode of benzene shows a distinct Raman signal that is sensitive to substitution. aps.org While specific Raman data for "Benzene, (2-methyl-3-butenyl)-" is not detailed in the search results, its application would follow the general principles of analyzing the characteristic vibrational modes of the aromatic and alkene moieties.

Table of Compound Names

Systematic NameCommon/Alternative Name(s)CAS Number
Benzene, (2-methyl-3-butenyl)-3-Methyl-4-phenyl-1-butene1647-06-9

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to solve the electronic Schrödinger equation, providing detailed information about a molecule's electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for determining the optimized molecular geometry and various electronic properties. For Benzene (B151609), (2-methyl-3-butenyl)-, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G**, would yield the most stable three-dimensional arrangement of its atoms. researchgate.net

This analysis provides precise data on bond lengths, bond angles, and dihedral angles. The addition of the (2-methyl-3-butenyl)- group to the benzene ring is expected to cause slight distortions in the ring's planarity and changes in C-C bond lengths compared to unsubstituted benzene due to electronic and steric effects. mpg.de

Table 1: Illustrative DFT-Calculated Geometric Parameters for Substituted Benzenes This table illustrates the type of data obtained from DFT calculations. Values are hypothetical for Benzene, (2-methyl-3-butenyl)- and are based on typical findings for alkyl-substituted benzenes.

ParameterDescriptionExpected Value
C-C (ring) Average carbon-carbon bond length in the benzene ring.~1.39 - 1.40 Å
C-C (side chain) Carbon-carbon single and double bond lengths in the butenyl group.~1.54 Å (single), ~1.34 Å (double)
C-H (ring) Aromatic carbon-hydrogen bond length.~1.08 Å
C-H (side chain) Aliphatic carbon-hydrogen bond length.~1.09 - 1.10 Å
∠C-C-C (ring) Internal bond angle of the benzene ring.~120°
∠C-C-C (side chain) Bond angles within the butenyl side chain.~109.5° (sp³) and ~120° (sp²)

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using empirical parameters. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Configuration Interaction (CI) are considered higher-level theories than DFT and are often used to obtain highly accurate electronic energies and properties. researchgate.net

For Benzene, (2-methyl-3-butenyl)-, these methods could be used to calculate a precise value for the total electronic energy, the enthalpy of formation, and the energies of various isomers. researchgate.netchemeo.com While computationally more demanding, these calculations serve as a benchmark for validating results from less intensive methods like DFT. aps.org They are especially crucial for accurately describing phenomena like van der Waals forces, which are important for intermolecular interactions. aps.org

The Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.comacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. edu.krdresearchgate.net A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krd For Benzene, (2-methyl-3-butenyl)-, the electron-donating nature of the alkyl group is expected to raise the HOMO energy level compared to unsubstituted benzene, likely resulting in a smaller energy gap and increased reactivity toward electrophiles. researchgate.net From these orbital energies, various reactivity indices can be calculated. irjweb.com

Table 2: Illustrative Reactivity Descriptors from FMO Analysis This table shows key reactivity indices that can be derived from HOMO and LUMO energies.

DescriptorFormulaInterpretation
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. researchgate.net
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power of an atom/molecule to attract electrons. irjweb.com
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution. irjweb.com
Chemical Softness (S) 1 / (2η)Reciprocal of hardness; indicates higher reactivity. edu.krd
Electrophilicity Index (ω) μ² / (2η) where μ = -χMeasures the propensity to accept electrons. edu.krd

The electronic properties of Benzene, (2-methyl-3-butenyl)- are influenced by both resonance and hyperconjugation. Resonance involves the delocalization of π-electrons within the benzene ring. brilliant.org Hyperconjugation is a stabilizing interaction that involves the delocalization of σ-electrons from C-H or C-C bonds into adjacent empty or partially filled p-orbitals or π-orbitals. allen.inbyjus.com

Molecular Dynamics and Simulation

While quantum mechanics looks at static electronic structures, molecular dynamics (MD) simulates the physical movements of atoms and molecules over time.

The butenyl side chain of Benzene, (2-methyl-3-butenyl)- is flexible due to rotation around its carbon-carbon single bonds. This rotation gives rise to different spatial arrangements called conformations, each with a specific potential energy.

A conformational analysis, often performed using molecular mechanics force fields or semi-empirical methods, would map the potential energy surface as a function of key dihedral angles in the side chain. The primary rotations would be around the C(phenyl)-C(α) bond and the C(α)-C(β) bond of the side chain. This analysis identifies low-energy conformers (stable states) and the energy barriers for rotation between them. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity.

Intermolecular Interactions

The intermolecular interactions of Benzene, (2-methyl-3-butenyl)- are dictated by its molecular structure, which combines an aromatic phenyl group and a branched aliphatic chain. The primary forces at play are van der Waals forces, specifically London dispersion forces and π-π stacking interactions.

The benzene ring is the key site for stronger non-covalent interactions. It can participate in π-π stacking, where the electron-rich π-system of one molecule interacts with another. Furthermore, the hydrogen atoms on the benzene ring can act as weak donors for C-H···π interactions with the π-face of an adjacent benzene ring. researchgate.net This type of interaction is a significant contributor to the crystal packing of benzene itself and related aromatic compounds. researchgate.net

Computational methods can be used to model and quantify these interactions. For instance, the McGowan's characteristic volume (McVol), a calculated property, is 137.790 ml/mol. chemeo.com The octanol/water partition coefficient (logPoct/wat) is another relevant computed property, with a value of 3.051, indicating its lipophilic nature and preference for non-polar environments. chemeo.com These calculated values provide insight into the molecule's behavior in different environments, which is a reflection of its intermolecular interaction potential.

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving Benzene, (2-methyl-3-butenyl)-. Through quantum chemical calculations, it is possible to map out potential energy surfaces, characterize the structures of transient species like transition states, and predict the energetics and kinetics of different reaction pathways.

The characterization of transition states (TS) is fundamental to understanding reaction mechanisms. For reactions involving Benzene, (2-methyl-3-butenyl)-, such as hydrogen abstraction or radical cyclization, computational studies can reveal the specific geometries and electronic structures of these fleeting intermediates.

For hydrogen abstraction reactions, theoretical calculations show that transition states generally feature a linear three-centered C-H-C bond. acs.org The carbon atoms involved in the bond-breaking and bond-forming process adopt a pyramidal geometry that is intermediate between the sp² hybridization of the radical and the sp³ hybridization of the alkane. acs.org In cases where the radical is delocalized, such as a benzyl (B1604629) radical, the overlap between the orbitals of the C-H bond and the adjacent π-system is diminished in the transition state compared to the reactant radical. acs.org This attenuation of overlap can lead to a higher activation barrier. acs.org

In intramolecular radical addition reactions, a common pathway for unsaturated compounds like Benzene, (2-methyl-3-butenyl)-, computational modeling helps distinguish between different cyclization pathways, such as 5-exo versus 6-endo cyclizations. Studies on similar systems have shown that the transition states can adopt chair or boat-like conformations, with the chair transition state typically being lower in energy by about 2 kcal/mol. ucla.edu The geometry of these transition states can be characterized by the length of the forming single bond, which is calculated to be around 2.19 Å for a 5-exo pathway and 2.25 Å for a 6-endo pathway in model systems. ucla.edu

Predicting the energetics and rate constants of reactions is a key goal of computational modeling. By calculating the energies of reactants, products, and transition states, it is possible to determine activation energies and reaction enthalpies, which are crucial for understanding reaction feasibility and selectivity.

Various computational methods, from semi-empirical approaches like AM1 and MNDO-PM3 to more sophisticated ab initio and density functional theory (DFT) calculations, are employed for this purpose. acs.orgucla.edu For instance, the activation energy for the abstraction of a hydrogen atom from a molecule like Benzene, (2-methyl-3-butenyl)- by a methyl radical has been computationally investigated. acs.org Such calculations show that substitutions at the radical site can lower the activation barrier. acs.org

The table below presents calculated thermochemical and reaction energy data. The Joback method is a group-contribution method used to estimate thermochemical properties of pure components. chemeo.com The activation energy is from a study on hydrogen atom transfer reactions. acs.org

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°)239.55kJ/molJoback Calculated Property chemeo.com
Enthalpy of Formation at Standard Conditions (ΔfH°gas)86.31kJ/molJoback Calculated Property chemeo.com
Enthalpy of Vaporization (ΔvapH°)41.30kJ/molJoback Calculated Property chemeo.com
Calculated Activation Energy (Ea) for H-abstraction by Methyl Radical35.0kcal/molPM3 Calculation acs.org

The prediction of temperature- and pressure-dependent rate constants often involves a multi-step computational protocol. polimi.it This process typically includes:

Electronic Structure Calculations: Determining the properties of stationary points (reactants, products, intermediates, and transition states) on the potential energy surface using ab initio methods. polimi.it

Transition State Theory (TST): Calculating microcanonical rate constants from the electronic structure data. polimi.it

Master Equation (ME) Solver: Using the microcanonical rates to compute the phenomenological, temperature- and pressure-dependent rate constants. polimi.it

This rigorous approach allows for the accurate prediction of kinetics for complex reaction networks, including those relevant to combustion and atmospheric chemistry. polimi.itacs.org

Solvents can influence reaction pathways by differentially solvating the reactants, products, and transition states. However, the magnitude of this influence varies greatly depending on the reaction mechanism. For radical reactions, which often involve neutral, non-polar intermediates, the effect of solvent polarity can be minimal compared to ionic reactions. researchgate.net

Computational and experimental studies on related systems provide insight into how solvents might affect reactions of Benzene, (2-methyl-3-butenyl)-. For example, a photochemical intramolecular cyclization-skeletal reorganization reaction of a similar compound was found to proceed with similar yields and product distributions in a range of solvents with varying polarity, including hexane, benzene, ethyl acetate, and acetonitrile. clockss.org This insensitivity to the solvent medium suggests that the reaction proceeds through a non-polar intermediate or transition state. clockss.org

However, this is not a universal rule, and solvents can influence radical reactions in more subtle ways. A dual function is sometimes postulated for the solvent: a "passive" role, where it affects the solubility and transport of reagents, and an "active" role, where it participates in the catalytic cycle through direct interactions with reactive species. researchgate.net For instance, solvents can promote the formation and stabilization of reactive intermediates. researchgate.net While many radical reactions show little dependence on solvent polarity, certain conditions, such as the use of highly polar or protic solvents like water, can lead to significant solvent effects. kyoto-u.ac.jp Theoretical models can account for these effects through implicit or explicit solvation models, providing a more accurate picture of the reaction mechanism in solution. weebly.com

Reactivity and Reaction Mechanisms

Aromatic Ring Reactivity

The benzene (B151609) ring of the molecule is susceptible to electrophilic aromatic substitution (EAS), a class of reactions typical for aromatic compounds. byjus.com The presence and nature of the substituent group on the ring dictates the reactivity and the position of the incoming electrophile.

EAS reactions proceed through a two-step mechanism: the initial attack of an electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by the removal of a proton to restore the aromaticity of the ring. byjus.com The (2-methyl-3-butenyl)- group influences this process through its electronic effects.

The (2-methyl-3-butenyl)- group, as an alkyl substituent, is generally considered an activating group and an ortho-, para-director for electrophilic aromatic substitution. libretexts.orglibretexts.orglibretexts.org Activating groups increase the rate of reaction compared to unsubstituted benzene by donating electron density to the ring, which stabilizes the carbocation intermediate formed during the substitution. libretexts.org This electron-donating effect can occur through both inductive effects and hyperconjugation. stackexchange.com

The alkyl group's electron-donating nature enriches the electron density at the ortho and para positions of the benzene ring, making these sites more attractive to incoming electrophiles. libretexts.orgpressbooks.pub This is because the resonance structures of the arenium ion intermediate show that the positive charge can be delocalized onto the carbon atom bearing the alkyl group, a stabilizing feature. lkouniv.ac.in

The directing effect of the (2-methyl-3-butenyl)- group leads to a specific regioselectivity in EAS reactions, favoring the formation of ortho and para substituted products over the meta isomer. libretexts.orgmasterorganicchemistry.com The distribution between the ortho and para isomers can be influenced by steric hindrance. Due to the bulkiness of the (2-methyl-3-butenyl)- group, the para position is often favored, as the ortho positions are sterically hindered. stackexchange.compressbooks.pub For example, in the nitration of t-butylbenzene, a compound with a similarly bulky alkyl group, the para product is the major isomer formed. stackexchange.com

The general rules for regioselectivity in EAS are as follows:

All activating groups are ortho-, para-directors. libretexts.org

Deactivating groups (with the exception of halogens) are meta-directors. libretexts.orgpressbooks.pub

Halogens are deactivating but are ortho-, para-directors. libretexts.orglibretexts.org

Nucleophilic aromatic substitution (NAS) is generally not favored for benzene rings unless they are substituted with strong electron-withdrawing groups, which is not the case for Benzene, (2-methyl-3-butenyl)-. uomustansiriyah.edu.iqwikipedia.org Aryl halides that are not activated by such groups are typically unreactive towards nucleophiles. uomustansiriyah.edu.iqlibretexts.org For NAS to occur, the aromatic ring needs to be made electrophilic, often by the presence of groups like nitro groups in the ortho or para positions to the leaving group. wikipedia.orglibretexts.org Since the (2-methyl-3-butenyl)- group is electron-donating, it does not facilitate NAS reactions under normal conditions.

There are different mechanisms for NAS, including the SNAr (addition-elimination), SN1, and benzyne (B1209423) mechanisms. uomustansiriyah.edu.iqwikipedia.org The SNAr mechanism is the most common and requires the presence of activating electron-withdrawing groups. wikipedia.org The benzyne mechanism involves a highly reactive benzyne intermediate and is typically initiated by a very strong base. uomustansiriyah.edu.iqmasterorganicchemistry.com

While benzene rings are generally resistant to addition reactions due to the stability of the aromatic system, under certain conditions, such as high pressure and temperature in the presence of a catalyst, the aromatic ring of Benzene, (2-methyl-3-butenyl)- can undergo hydrogenation. This reaction would convert the benzene ring into a cyclohexane (B81311) ring.

Electrophilic Aromatic Substitution (EAS) Pathways

Reactivity of the Butenyl Side Chain

The butenyl side chain of Benzene, (2-methyl-3-butenyl)- contains a carbon-carbon double bond, which is a site of high reactivity. This double bond can readily undergo various addition reactions. smolecule.com For instance, it can react with hydrogen halides (like HBr or HCl) in an addition reaction to form the corresponding alkyl halide. smolecule.com Halogenation with agents such as chlorine or bromine can also occur across the double bond. smolecule.com

Furthermore, the double bond in the butenyl side chain can be selectively hydrogenated. The selective hydrogenation of similar compounds, such as 2-methyl-3-butyn-2-ol (B105114) to 2-methyl-3-buten-2-ol (B93329), is an important industrial process, often utilizing catalysts like palladium on various supports. rsc.orguu.nlpsu.edumdpi.com This suggests that the double bond in the (2-methyl-3-butenyl)- side chain can be reduced to a single bond without affecting the aromatic ring under specific catalytic conditions.

The presence of the butenyl side chain also allows for the possibility of polymerization reactions. cymitquimica.com

Interplay of Aromatic and Aliphatic Reactivity

The benzene ring and the alkenyl side chain in Benzene, (2-methyl-3-butenyl)- mutually influence each other's reactivity.

The alkyl group on the benzene ring is generally an activating group for electrophilic aromatic substitution (EAS). libretexts.org This means that the benzene ring in Benzene, (2-methyl-3-butenyl)- is more reactive towards electrophiles (e.g., in nitration, halogenation, Friedel-Crafts reactions) than benzene itself. The alkyl group donates electron density to the ring, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution. libretexts.org It directs incoming electrophiles primarily to the ortho and para positions. libretexts.org However, the double bond in the side chain can complicate these reactions, potentially reacting with the electrophile itself unless conditions are carefully controlled.

Conversely, the aromatic ring influences the reactivity of the side chain. The most prominent example is the isomerization of the double bond, driven by the stability gained from conjugation with the π-system of the benzene ring. nih.govacs.org Furthermore, the benzene ring can participate in reactions initiated on the side chain. For instance, palladium-catalyzed oxidative coupling reactions can occur between the benzene ring and the olefin, a process known as hydrophenylation. osti.govacs.org

This interplay allows for complex transformations. For example, electrophilic attack on the double bond can lead to the formation of a carbocation which can then be trapped by the aromatic ring in an intramolecular cyclization reaction, a process that can be used to synthesize cyclic structures like indanes. osti.gov

Applications and Advanced Materials Chemistry

Role as Synthetic Precursor or Intermediate in Organic Synthesis

Benzene (B151609), (2-methyl-3-butenyl)- plays a significant role as a starting material and intermediate in the synthesis of more complex molecules.

Precursor in Fine Chemical Synthesis

While direct and extensive research on the use of Benzene, (2-methyl-3-butenyl)- as a precursor in fine chemical synthesis is not widely documented in publicly available literature, its structural motifs are found in various complex molecules. For instance, the related compound 2-methyl-3-butyn-2-ol (B105114), which shares a similar carbon skeleton, is a known precursor in the synthesis of monoamine oxidase inhibitors. nih.gov This suggests the potential for Benzene, (2-methyl-3-butenyl)- to be utilized in the synthesis of specialized, high-value chemicals. The synthesis of 2-methyl-3-buten-2-ol (B93329) itself has been achieved through various methods, including the reaction of isoprene (B109036) with a hydrohalide followed by treatment with a base. google.com

Intermediate in Polymer Chemistry (e.g., based on styrene (B11656) derivatives)

The structure of Benzene, (2-methyl-3-butenyl)- is closely related to styrene, a key monomer in the polymer industry. nih.gov While this specific compound is not a direct monomer for large-scale polymerization, its derivatives can be considered for creating specialized polymers. For example, the vinyl group in the butenyl chain offers a site for polymerization. Functionalized derivatives of Benzene, (2-methyl-3-butenyl)- could be copolymerized with styrene or other monomers to impart specific properties to the resulting polymer, such as altered thermal stability, mechanical strength, or optical properties. The presence of the methyl group and the phenyl group can influence the polymer's characteristics.

Contributions to Methodological Development in Organic Synthesis

The reactivity of the double bond in the butenyl chain of Benzene, (2-methyl-3-butenyl)- makes it a useful substrate for exploring and developing new synthetic methods. For instance, it can be employed in studies of electrophilic additions, metathesis reactions, and various cycloaddition reactions.

Recent research has shown that related structures, such as allenylsilanes, can undergo a silylium-ion-promoted [2+2] cycloaddition with internal alkynes to form methylenecyclobutenes. acs.org This type of reaction development, where the steric and electronic properties of the starting materials are crucial, could potentially be adapted for substrates like Benzene, (2-methyl-3-butenyl)-, leading to the discovery of novel synthetic transformations.

Potential in Materials Science Research (e.g., as a building block for advanced polymers)

The potential of Benzene, (2-methyl-3-butenyl)- in materials science lies in its capacity to act as a building block for advanced polymers with tailored properties. By modifying the phenyl ring or the butenyl chain, researchers can design monomers that lead to polymers with specific functionalities. For example, introducing functional groups onto the benzene ring could allow for post-polymerization modification, enabling the creation of materials with tunable surface properties or for use in sensor applications.

The isomeric and related compounds of Benzene, (2-methyl-3-butenyl)-, such as Benzene, (2-methyl-1-butenyl)- and Benzene, (3-methyl-2-butenyl)-, also offer a range of starting points for polymer synthesis, each potentially leading to materials with distinct characteristics due to the different placement of the double bond. chemeo.comepa.gov The exploration of these and other derivatives could lead to the development of new classes of polymers with applications in electronics, coatings, and biomedical devices.

Environmental Behavior and Degradation Pathways

Environmental Release and Distribution in Environmental Media (Air, Water, Soil)

Benzene (B151609), (2-methyl-3-butenyl)- can be introduced into the environment from both natural and anthropogenic sources. It has been identified as a component in the essential oil of the plant Strobilanthes ixiocephala and detected in the bio-oil produced from the microwave-assisted pyrolysis of seaweed. researchgate.nete3s-conferences.org It has also been found in products from the thermochemical conversion of industrial waste, such as scrap metal shredder residue. ufrgs.br

Once released, the compound's distribution is dictated by its moderate volatility and low water solubility.

Air: Due to its relatively high vapor pressure, it is expected to volatilize from soil and water surfaces, becoming a component of the atmospheric environment. Its presence in air has been noted in studies of artificial turf fields, where related volatile organic compounds are released.

Water: Its low solubility in water means that in aquatic systems, it will not dissolve readily. nih.gov If released into water, a significant portion is likely to volatilize into the air, while some may adsorb to suspended solids and sediments. The related compound 4-phenyl-1-butene (B1585249) is classified as toxic to aquatic organisms and its release to the environment should be avoided.

Soil: In the soil compartment, Benzene, (2-methyl-3-butenyl)- is expected to adsorb to organic matter. Its potential to volatilize from dry soil surfaces is considered a significant fate process. nih.gov Its transport through soil could lead to groundwater contamination, a common issue with petroleum-derived hydrocarbons like alkylbenzenes.

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down the compound. For Benzene, (2-methyl-3-butenyl)-, the most significant of these are photochemical degradation in the atmosphere and volatilization.

In the atmosphere, the primary degradation pathway for organic compounds like Benzene, (2-methyl-3-butenyl)- is through reaction with photochemically generated hydroxyl (•OH) radicals. The molecule has two main sites for this reaction: the aromatic ring and the carbon-carbon double bond in the butenyl side chain.

Reaction with the Alkene Moiety: The double bond is highly susceptible to attack by •OH radicals. This reaction is typically very fast and leads to the formation of various oxygenated products.

Reaction with the Aromatic Ring: The benzene ring also reacts with •OH radicals, though generally at a slower rate than the double bond. This leads to the formation of phenolic compounds.

While specific kinetic data for this compound is unavailable, studies on similar aromatic compounds show that these photooxidation processes are key to their removal from the atmosphere. researchgate.net For instance, the photodegradation of alkylbenzene derivatives can proceed via reactions that cleave the alkyl side chain. google.com

Volatilization is a key physical process that transfers Benzene, (2-methyl-3-butenyl)- from water and soil into the air.

From Water: The tendency of a chemical to volatilize from water is described by its Henry's Law constant. Given its low water solubility and moderate vapor pressure, this compound is expected to volatilize readily from aqueous solutions.

From Soil: Volatilization from soil is a more complex process, influenced by soil type, moisture content, temperature, and the compound's adsorption characteristics. For volatile compounds like this, volatilization from the soil surface is a major pathway for its dissipation into the atmosphere. nih.gov

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of the compound by microorganisms and is a crucial process for the ultimate removal of organic pollutants from the environment.

Under aerobic conditions (in the presence of oxygen), microorganisms are known to degrade a wide variety of alkylbenzenes. While no studies have specifically examined Benzene, (2-methyl-3-butenyl)-, the likely degradation pathways can be predicted based on known mechanisms for similar compounds. Aerobic bacteria typically employ oxygenase enzymes to initiate the attack on either the aromatic ring or the alkyl side chain.

Side-Chain Oxidation: The (2-methyl-3-butenyl) side chain offers multiple points for enzymatic attack. The terminal double bond could be targeted, potentially forming an epoxide which is then hydrolyzed to a diol. Alternatively, the benzylic carbon (the carbon atom attached to the benzene ring) could be hydroxylated.

Aromatic Ring Oxidation: Dioxygenase enzymes can attack the benzene ring, incorporating two oxygen atoms to form a cis-dihydrodiol. This intermediate is then dehydrogenated to a catechol-like compound, which undergoes ring cleavage, leading to intermediates that can enter central metabolic pathways.

In the absence of oxygen, anaerobic biodegradation is significantly slower but still a vital process in environments like contaminated aquifers, sediments, and landfills. The primary challenge for anaerobic microbes is the activation of the chemically stable hydrocarbon molecule. oup.com Several novel biochemical reactions have been discovered for alkylbenzenes. nih.govresearchgate.net

For Benzene, (2-methyl-3-butenyl)-, several anaerobic activation mechanisms are plausible:

Fumarate (B1241708) Addition: This is a well-established pathway for toluene (B28343) and other alkylbenzenes with a benzylic hydrogen. oup.comnih.gov An enzyme, typically a glycyl-radical enzyme like benzylsuccinate synthase, would catalyze the addition of the benzylic carbon of the (2-methyl-3-butenyl)- side chain to a molecule of fumarate. oup.com This forms a succinate (B1194679) adduct, which is then further metabolized via a modified beta-oxidation pathway.

Hydroxylation: Some anaerobic bacteria can hydroxylate the alkyl side chain, although this is less common than fumarate addition. shareok.org This would involve the addition of a hydroxyl group, likely at the benzylic position.

Carboxylation: Direct carboxylation of the aromatic ring has been observed for benzene and naphthalene (B1677914) under anaerobic conditions. nih.gov This pathway involves adding a carboxyl group directly to the ring, activating it for subsequent reduction and cleavage.

Following initial activation by one of these mechanisms, the molecule is typically converted to the central intermediate benzoyl-CoA, which is then broken down further through ring reduction and cleavage. dfg.depsu.edu The presence of the double bond in the side chain of Benzene, (2-methyl-3-butenyl)- might also present a target for anaerobic enzymes, although this is less studied than the activation at the benzylic position.

Impact of Molecular Structure on Biodegradability (e.g., Branching Effects)

The molecular architecture of an organic compound is a critical determinant of its susceptibility to microbial degradation. In the case of "Benzene, (2-methyl-3-butenyl)-", the presence of a branched alkenyl group attached to the benzene ring significantly influences its biodegradability.

Generally, straight-chain alkanes are more readily biodegraded by microorganisms than their branched counterparts. The branching in the butenyl group of "Benzene, (2-methyl-3-butenyl)-" introduces steric hindrance, which can impede the enzymatic activity of microorganisms. This steric hindrance makes it more difficult for the enzymes to access and cleave the hydrocarbon chains, thus slowing down the degradation process.

Furthermore, the aromatic fraction of petroleum hydrocarbons, to which "Benzene, (2-methyl-3-butenyl)-" belongs, is inherently more resistant to biodegradation compared to saturated hydrocarbons. The stability of the benzene ring requires specific enzymatic pathways for its cleavage, which are not as widespread among microbial populations as the enzymes for alkane degradation. The combination of a stable aromatic ring and a branched side chain renders "Benzene, (2-methyl-3-butenyl)-" more persistent in the environment than simpler aromatic hydrocarbons or those with linear alkyl chains.

Research on linear alkylbenzenes (LABs) has shown that even with linear side chains, the position of the phenyl group along the chain can affect degradation rates. oup.com It can be inferred that the specific branching pattern in "Benzene, (2-methyl-3-butenyl)-" will similarly dictate its degradation pathway and rate, likely favoring initial oxidation of the terminal double bond or the methyl group on the side chain before the eventual, and more energetically demanding, cleavage of the aromatic ring. The presence of the double bond in the butenyl group may offer a site for initial enzymatic attack, potentially leading to different degradation intermediates compared to saturated alkylbenzenes.

Table 1: Influence of Molecular Structure on Biodegradability

Structural Feature Impact on Biodegradability Rationale
Aromatic Ring Decreases biodegradability The inherent stability of the benzene ring requires specialized enzymatic pathways for cleavage.
Branched Side Chain Decreases biodegradability Steric hindrance from the methyl group on the butenyl chain can block enzymatic access, slowing degradation.
Alkenyl Group (Double Bond) Potentially increases initial oxidation The double bond can be a reactive site for initial enzymatic attack, though overall degradation is still hindered by branching.

Environmental Monitoring and Analytical Detection in Environmental Matrices

Effective environmental monitoring is crucial for assessing the extent of contamination and the fate of "Benzene, (2-methyl-3-butenyl)-" in various environmental matrices, including water, soil, and air. The analytical methods employed for its detection are typically those used for other volatile organic compounds (VOCs), particularly benzene and its derivatives.

The primary analytical technique for the determination of "Benzene, (2-methyl-3-butenyl)-" is gas chromatography (GC) coupled with a suitable detector. Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used method due to its high sensitivity and specificity, allowing for the unambiguous identification and quantification of the compound even in complex environmental samples. nih.govamecj.com

For water samples, a pre-concentration step is often necessary to achieve the low detection limits required for environmental analysis. Common techniques include purge-and-trap, where the volatile compound is purged from the water sample with an inert gas and trapped on a sorbent material before being thermally desorbed into the GC-MS system. nih.gov Solid-phase extraction (SPE) with a suitable sorbent, such as C18-functionalized silica, can also be used to extract the compound from water. researchgate.net

In the case of soil and sediment samples, the extraction of "Benzene, (2-methyl-3-butenyl)-" typically involves solvent extraction, followed by a clean-up step to remove interfering substances before GC-MS analysis. Headspace analysis, where the volatile compounds in the headspace above the sample are injected into the GC, is another viable technique, particularly for rapid screening. researchgate.net

For air monitoring, samples can be collected on sorbent tubes, which are then thermally desorbed for GC-MS analysis. researchgate.net Real-time monitoring can be achieved using portable GC devices or other direct-reading instruments, although these may have higher detection limits and lower specificity compared to laboratory-based methods. nih.gov

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMR δ 5.2–5.6 ppm (vinyl CH₂), δ 2.1 ppm (CH₃)
GC-MS m/z 146 (M⁺), m/z 131 (M⁺–CH₃)
IR 1645 cm⁻¹ (C=C), 3030 cm⁻¹ (aromatic C-H)

Q. Table 2: Computational Parameters for Reactivity Studies

ParameterValue/ModelApplication
DFT Functional B3LYP/6-31G*Electron density mapping
Solvent Model PCM (Dichloromethane)Solvation effects
Basis Set 6-311++G(d,p)Transition-state analysis

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